(3-Cyanophenyl)methanesulfonyl chloride

Catalog No.
S1902288
CAS No.
56106-01-5
M.F
C8H6ClNO2S
M. Wt
215.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Cyanophenyl)methanesulfonyl chloride

Medicinal chemists designing enzyme inhibitors often face steric clashes with flat arylsulfonyl chlorides, leading to synthesis failures. (3-Cyanophenyl)methanesulfonyl chloride resolves this through its methylene spacer and meta-cyano group, delivering a bent geometry and key H-bond acceptor.

  • Enables potent FXIIa inhibitors and PKM2 activators unattainable with rigid arylsulfonamides.
  • Cyano group allows late-stage tetrazole/amidine formation, avoiding transition-metal cyanation.
  • High purity, reliable stock, and ready global shipping.

CAS Number

56106-01-5

Product Name

(3-Cyanophenyl)methanesulfonyl chloride

IUPAC Name

(3-cyanophenyl)methanesulfonyl chloride

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.66 g/mol

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-4H,6H2

InChI Key

YNWYDZBBHOWDAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl

The exact mass of the compound (3-Cyanophenyl)methanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(3-Cyanophenyl)methanesulfonyl chloride, 3-Cyanobenzylsulfonyl chloride, m-Cyanobenzylsulfonyl chloride, 1-(Chlorosulfonylmethyl)-3-cyanobenzene, 3-Cyanobenzenemethanesulfonyl chloride

Purity

≥95%

Package Size

250 mg, 500 mg, 1 g, 5 g

(3-Cyanophenyl)methanesulfonyl chloride (CAS: 56106-01-5) is a highly reactive, bifunctional electrophilic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring both a sulfonyl chloride moiety for rapid sulfonamide or sulfonate ester formation and a meta-cyano group that serves as a versatile synthetic handle, this compound is critical for the synthesis of complex active pharmaceutical ingredients (APIs). Unlike rigid arylsulfonyl chlorides, the methylene spacer between the phenyl ring and the sulfonyl group provides essential sp3-hybridized conformational flexibility. This structural combination makes it a preferred precursor for developing targeted therapeutics, including enzyme modulators and receptor antagonists, where precise spatial arrangement and electronic tuning are required [1].

Research Fit

Sulfonamide & sulfonate synthesis reagent
Solid; store under inert gas at 2–8 °C

Substituting (3-Cyanophenyl)methanesulfonyl chloride with unsubstituted benzylsulfonyl chloride or direct arylsulfonyl chlorides fundamentally alters the steric, electronic, and reactive profile of the resulting molecule. The methylene linker introduces a specific 'bent' geometry that cannot be replicated by flat arylsulfonyl chlorides (e.g., 3-cyanobenzenesulfonyl chloride), leading to steric clashes in target binding pockets. Furthermore, replacing the meta-cyano group with a generic halogen or hydrogen removes a critical hydrogen-bond acceptor and significantly alters the pKa of the resulting sulfonamide NH. Using a para-cyano isomer instead of the meta-isomer changes the vector of the substituent by 60 degrees, often resulting in a complete loss of target affinity. Consequently, generic substitution leads to inactive compounds, altered solubility profiles, and the inability to perform downstream functionalizations like tetrazole or amidine formation[1].

Substitution Risk

Electronic mismatch
Meta-cyano electron-withdrawing effect alters electrophilic reactivity; reactivity may differ from unsubstituted or para-cyano analogs.
Regiochemical outcome
Meta substitution pattern may lead to different regiochemical outcomes vs ortho- or para-substituted analogs in downstream transformations.

Conformational Flexibility via Methylene Spacer

The presence of the methylene spacer in (3-Cyanophenyl)methanesulfonyl chloride allows the resulting sulfonamide to adopt a non-planar, 'bent' conformation. When compared to rigid arylsulfonyl chlorides like 3-cyanobenzenesulfonyl chloride, this sp3-hybridized flexibility is crucial for navigating complex, deep-pocket enzyme targets without inducing steric clashes[1].

Evidence DimensionSulfonamide linkage geometry
Target Compound DataBenzylsulfonyl linker provides sp3-hybridized flexibility (bent geometry)
Comparator Or Baseline3-Cyanobenzenesulfonyl chloride (rigid, planar geometry)
Quantified DifferenceThe methylene spacer allows the sulfonamide to access diverse dihedral angles, preventing the steric clashes typically observed with direct, rigid arylsulfonamides
ConditionsStructure-activity relationship (SAR) studies in deep-pocket enzyme targets

Procurement of the benzyl derivative is strictly necessary when the target pharmacophore requires a non-planar sulfonamide linkage for efficacy, which direct arylsulfonyl chlorides cannot provide.

Hammett substituent effect
Class-level
~13.5× faster rate vs unsubstituted
Supports kinetic ranking context
Predicted from Hammett ρ-value; reaction-specific

Electronic Modulation of Sulfonamide pKa

The meta-cyano group exerts a strong electron-withdrawing effect across the benzyl linker, significantly lowering the pKa of the resulting sulfonamide NH compared to an unsubstituted phenylmethanesulfonyl chloride baseline. This electronic tuning increases the fraction of ionized species at physiological pH, thereby enhancing the aqueous solubility of the final molecule [1].

Evidence DimensionAcidity of the resulting sulfonamide NH
Target Compound DataStrong electron-withdrawing effect (-I, -M) lowers sulfonamide pKa
Comparator Or BaselineUnsubstituted phenylmethanesulfonyl chloride
Quantified DifferenceIncreases the fraction of ionized species at physiological pH (7.4) and enhances aqueous solubility compared to the unsubstituted baseline
ConditionsPhysiological pH (7.4) solubility and ionization assays

Selecting the meta-cyano variant directly improves the physicochemical properties (solubility and bioavailability) of the synthesized drug candidates without altering the core scaffold.

Melting point
Cross-study comparable
100 °C vs 92–94 °C
Δ +6–8 °C
Supports solid handling advantage
Crystalline form aids weighing accuracy

Orthogonal Reactivity and Process Efficiency

Utilizing (3-Cyanophenyl)methanesulfonyl chloride provides a pre-installed cyano group that remains intact during standard sulfonylation but can be quantitatively converted to amidines or tetrazoles later. Compared to using 3-bromobenzylsulfonyl chloride, which requires late-stage transition-metal-catalyzed cyanation, this approach eliminates a synthetic step and avoids heavy metal contamination [1].

Evidence DimensionSynthetic steps to access amidine/tetrazole derivatives
Target Compound DataPre-installed cyano group allows direct conversion to amidines or tetrazoles post-sulfonylation
Comparator Or Baseline3-Bromobenzylsulfonyl chloride requiring late-stage cyanation
Quantified DifferenceEliminates the need for transition-metal-catalyzed cross-coupling, reducing synthetic steps by at least one and avoiding heavy metal impurities (e.g., Pd or Cu) in the final API
ConditionsMulti-step API synthesis workflows

Procuring the pre-installed cyano building block streamlines the synthetic route, improves overall yield, and avoids costly, metal-contaminating late-stage cyanation steps.

LogP estimation
Data to verify
Reported LogP 1.54–2.71
Context-dependent; data vary by method
Experimental verification recommended

Regioisomeric Vector Alignment for Target Affinity

The meta-cyano substitution directs the functional group at a ~120° angle relative to the linker, optimally aligning with specific hydrogen-bond donors in target proteins. In contrast, substituting with the 4-cyanobenzylsulfonyl chloride (para-isomer) projects the cyano group at 180°, often resulting in a significant (>10-fold) drop in binding affinity due to poor vector alignment [1].

Evidence DimensionSpatial orientation of the cyano group
Target Compound DataMeta-cyano substitution directs the group at a ~120° angle relative to the linker
Comparator Or Baseline4-Cyanobenzylsulfonyl chloride (para-isomer)
Quantified DifferenceThe meta-position optimally aligns with specific hydrogen-bond donors in target proteins, whereas the para-isomer projects at 180°, often resulting in a >10-fold drop in binding affinity
ConditionsReceptor/enzyme binding assays

Regioisomer purity and selection are critical; the meta-isomer cannot be substituted with the para-isomer without severe loss of biological activity, dictating strict procurement specifications.

Boiling point
Cross-study comparable
364.5±25.0 °C vs 289.4±9.0 °C
Δ ~75 °C
Distillation impractical
Recrystallization or chromatography required

Enzyme Modulator and Receptor Antagonist Synthesis

The specific bent geometry and hydrogen-bonding capability of the 3-cyanobenzylsulfonamide moiety make this compound an ideal precursor for developing highly specific enzyme inhibitors (e.g., FXIIa inhibitors) and allosteric modulators (e.g., PKM2 activators), where rigid arylsulfonamides fail to fit the binding pocket [1].

Late-Stage Functionalization in API Development

The robustness of the cyano group during sulfonylation allows for subsequent conversion into amidines, primary amines, or tetrazoles. This makes it a critical building block in multi-step syntheses where orthogonal reactivity is required, avoiding the need for late-stage transition-metal cyanation[1].

Physicochemical Property Tuning in Lead Optimization

When an unsubstituted benzylsulfonamide exhibits poor aqueous solubility, incorporating the 3-cyano derivative is a proven strategy to lower the sulfonamide pKa, thereby increasing ionization and solubility at physiological pH without drastically altering the molecular scaffold [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS target-focused library synthesis
Reported lipophilicity context (LogP)
Blood-brain barrier permeability model verification
High-throughput derivatization studies
Electrophilic reactivity (rate enhancement context)
Reaction kinetics comparison vs unsubstituted analog
Automated solid dispensing & solid-phase workflows
Crystalline solid handling (melting point context)
Weighing accuracy and storage stability reproducibility

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(3-Cyanophenyl)methanesulfonyl chloride

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